molecular formula C21H24N2O2 B2400842 3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol CAS No. 1018127-42-8

3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol

Cat. No. B2400842
CAS RN: 1018127-42-8
M. Wt: 336.435
InChI Key: OLJJPTPADNOTJG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs) and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Mechanisms of Chemical Reactions

  • Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggest the significance of the presence of specific functional groups in determining the reaction mechanism. This implies that compounds with specific substituents, similar to 3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol, could exhibit unique reactivity under certain conditions (Yokoyama, 2015).

Environmental Persistence and Toxicity

  • Research on parabens, compounds with ester functional groups, reveals insights into their environmental persistence, toxicity, and mechanisms of action. These findings could be relevant for understanding the behavior of similarly structured compounds in biological and environmental contexts (Soni et al., 2001).

Bioaccumulation and Environmental Fate

  • The study on parabens also elucidates their fate and behavior in aquatic environments, highlighting the bioaccumulation potential of organic compounds with certain functional groups. This could provide a context for evaluating the environmental impact of 3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol (Haman et al., 2015).

Photostability and Reaction Mechanisms

  • A review on the mechanisms for the formation, chlorination, dechlorination, and destruction of PCDD/Fs discusses the complex pathways involved in the environmental persistence and degradation of chlorinated organic compounds. This information might be indirectly relevant to understanding the stability and reactivity of 3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol under various conditions (Altarawneh et al., 2009).

Antioxidant Capacity and Activity Assays

  • The ABTS/PP Decolorization Assay review elaborates on reaction pathways for assessing antioxidant capacity, highlighting the importance of understanding specific reactions, such as coupling, that may influence the evaluation of a compound's antioxidant potential. This could suggest avenues for exploring the antioxidant activity of 3-(2,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol (Ilyasov et al., 2020).

properties

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-7-10-20(15(2)11-14)25-13-17(24)12-23-19-6-4-3-5-18(19)22-21(23)16-8-9-16/h3-7,10-11,16-17,24H,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJJPTPADNOTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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